
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H16N4O4 and its molecular weight is 304.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis :
- N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, a related compound, is used as a handle in solid-phase synthesis of peptide α-carboxamides, demonstrating high yield and stability (Gaehde & Matsueda, 1981).
Fluorescent Compounds and Sensors :
- Novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) exhibit bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties make them suitable for applications as pH sensors and real-time biochemical research tools (Safronov et al., 2020).
Pharmaceutical and Biological Applications :
- Derivatives of this compound show inhibitory activity against SARS-CoV 3CL protease, indicating potential therapeutic applications (Sydnes et al., 2006).
- Functionalized amino acid derivatives, including this compound, display promising cytotoxicity against ovarian and oral cancers. This suggests potential for designing new anti-cancer agents (Kumar et al., 2009).
Chemical Synthesis and Catalysis :
- Ruthenium-catalyzed synthesis methods have been developed to produce protected 5-amino-1,2,3-triazole-4-carboxylic acid for use in biologically active compounds and peptidomimetics (Ferrini et al., 2015).
- Palladium(II) complexes with 1,2,4-triazole-based N-heterocyclic carbenes, derived from similar compounds, demonstrate promising catalytic performance in the Suzuki-Miyaura cross-coupling reaction under mild conditions (Turek et al., 2014).
Organic Synthesis Methodology :
- A new approach for synthesizing 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides was developed. These compounds can be transformed into various other derivatives, offering flexibility in organic synthesis (Zelenov et al., 2014).
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-14(2,3)22-13(21)15-11-10(12(19)20)18(17-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMZTOVOASPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S)-4-anthracen-9-yl-2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole](/img/structure/B8138212.png)
![10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8138232.png)

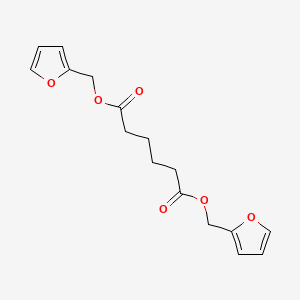
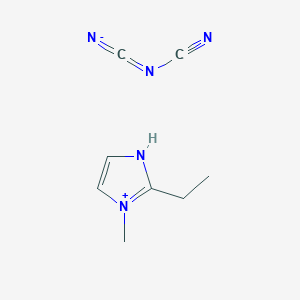
![trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B8138261.png)
![(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B8138262.png)
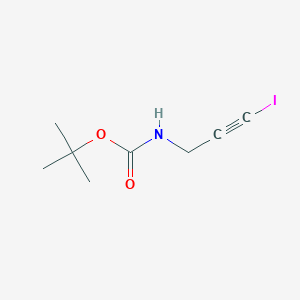
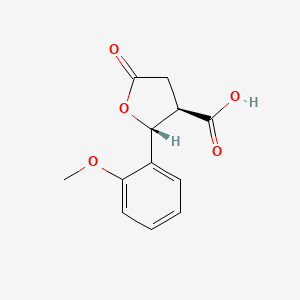
![1,1'-Binaphthalene-2,2'-diyldioxyphosphino(methyl)[(R)-1-phenylethyl]amine](/img/structure/B8138284.png)
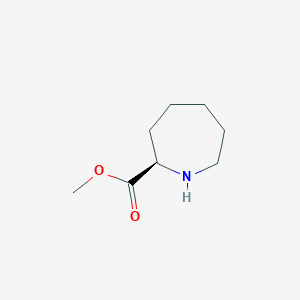
![4-{[(Benzyloxy)carbonyl]amino}cyclohex-1-ene-1-carboxylic acid](/img/structure/B8138298.png)
![Tert-butyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8138302.png)
